1-Amino-4-(4-anilinoanilino)anthracene-9,10-dione
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Overview
Description
1-Amino-4-(4-anilinoanilino)anthracene-9,10-dione is a chemical compound known for its vibrant blue color and is commonly referred to as Solvent Blue 68 . It is an anthraquinone derivative, which is a class of compounds widely used in dyes and pigments due to their stability and intense coloration.
Preparation Methods
The synthesis of 1-Amino-4-(4-anilinoanilino)anthracene-9,10-dione typically involves the reaction of 1-amino-4-hydroxyanthracene-9,10-dione with aniline in the presence of boric acid . This condensation reaction yields the desired product, which can be further purified using standard techniques such as recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
1-Amino-4-(4-anilinoanilino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-4-(4-anilinoanilino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a dye and pigment in various chemical processes.
Biology: The compound’s fluorescent properties make it useful in biological staining and imaging techniques.
Mechanism of Action
The mechanism of action of 1-Amino-4-(4-anilinoanilino)anthracene-9,10-dione involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the replication and transcription processes, making it a potential candidate for anticancer therapies . The compound’s molecular targets include DNA and various enzymes involved in DNA replication and repair.
Comparison with Similar Compounds
1-Amino-4-(4-anilinoanilino)anthracene-9,10-dione is unique due to its specific structure and properties. Similar compounds include:
1-Amino-4-(phenylamino)anthracene-9,10-dione: Another anthraquinone derivative with similar applications in dyes and pigments.
Mitoxantrone: A related compound used in cancer treatment, known for its ability to intercalate with DNA and inhibit topoisomerase II.
Ametantrone: Another anthraquinone derivative with anticancer properties.
These compounds share similar chemical structures but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
88653-17-2 |
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Molecular Formula |
C26H19N3O2 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
1-amino-4-(4-anilinoanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H19N3O2/c27-21-14-15-22(24-23(21)25(30)19-8-4-5-9-20(19)26(24)31)29-18-12-10-17(11-13-18)28-16-6-2-1-3-7-16/h1-15,28-29H,27H2 |
InChI Key |
BFDGONROWBAUDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=C4C(=C(C=C3)N)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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